3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one
Overview
Description
“3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2137575-03-0. It has a molecular weight of 166.18 and its IUPAC name is this compound . This compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12). The InChI key is FQSJFMYIDVUTAJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Drug Discovery
3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer treatment. Smyth et al. (2010) highlight the compound's potential in developing a novel kinase-focused library, underlining its suitability for ATP competitive binding to kinase enzymes. This research emphasizes efficient routes for synthesizing novel functionalized derivatives, facilitating the generation of a compound library suitable for screening against various cancer drug targets (Smyth et al., 2010).
Material Science and Luminescence
Miliutina et al. (2018) explore the compound's application in material science, particularly in the synthesis of pyrazolopyridines and benzofuropyridines with strong fluorescence properties. These compounds not only exhibit significant ecto-5'-nucleotidase inhibition properties but also show potential as luminescent materials, highlighting their utility beyond biomedical applications (Miliutina et al., 2018).
Chemical Synthesis and Optimization
The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine, via an efficient one-pot method in ionic liquid is reported by Huang et al. (2011). This methodology is noted for its environmental friendliness, higher yields, and shorter reaction times, indicating the compound's versatility in facilitating chemical reactions (Huang et al., 2011).
Coordination Chemistry and Biological Sensing
Halcrow (2005) discusses the synthesis and complex chemistry of derivatives related to this compound, emphasizing their application in coordination chemistry and biological sensing. This includes the development of luminescent lanthanide compounds for biological applications and iron complexes exhibiting unique thermal and photochemical spin-state transitions, showcasing the compound's adaptability in advanced scientific applications (Halcrow, 2005).
Safety and Hazards
The safety information for “3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It is suggested that the compound might form strong hydrogen bonding interactions with the residual amino acids in the active site of the target enzyme .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound is a solid powder at room temperature and has a molecular weight of 16618 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the potential hydrogen bonding interactions with the target enzyme, it can be hypothesized that the compound may alter the enzyme’s activity, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound’s solubility in water and other polar solvents may affect its distribution in the body and its interaction with biological targets .
Biochemical Analysis
Biochemical Properties
3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with specific kinases, influencing their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the proliferation and differentiation of certain cell types, potentially through its interaction with key signaling molecules . Additionally, it can alter the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity . This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can influence metabolic flux and alter the levels of metabolites within cells . For example, this compound may affect the activity of enzymes involved in glycolysis or the citric acid cycle, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism .
properties
IUPAC Name |
3-(4-aminopyrazol-1-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSJFMYIDVUTAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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